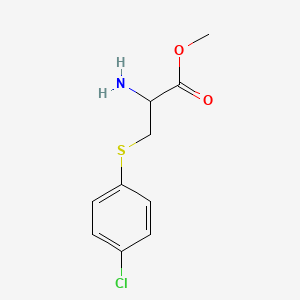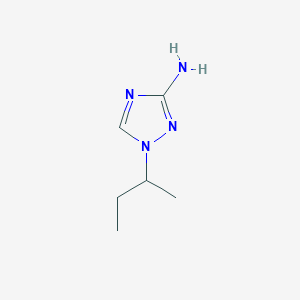
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is an organic compound derived from benzene, characterized by the presence of bromine, chlorine, fluorine, and sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from benzene derivatives. One common method includes the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination using cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) . The resulting intermediate is then subjected to sulfonation to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for diazotization and bromination steps, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures (-33°C) is commonly used.
Electrophilic Aromatic Substitution: Typical electrophiles include halogens and nitro groups under acidic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO₄), while reducing agents include lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines.
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The halogen atoms can participate in halogen bonding, further modulating the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-chloro-4-fluorobenzene: Lacks the sulfonamide group but shares similar halogenation patterns.
4-Bromo-2-chloro-1-fluorobenzene: Another halogenated benzene derivative with different substitution positions.
5-Bromo-4-chloro-2-fluorobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide.
Uniqueness
5-Bromo-2-chloro-4-fluorobenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other halogenated benzene derivatives. This uniqueness makes it a valuable compound for specialized applications in various fields.
Propiedades
Fórmula molecular |
C6H4BrClFNO2S |
|---|---|
Peso molecular |
288.52 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClFNO2S/c7-3-1-6(13(10,11)12)4(8)2-5(3)9/h1-2H,(H2,10,11,12) |
Clave InChI |
FXHVOTKQABEIPG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-{2-methyl-5-oxobicyclo[2.2.2]octan-2-yl}carbamate](/img/structure/B13515774.png)
![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13515776.png)
![tert-butyl N-[(4-fluoro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B13515786.png)
![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)






